![molecular formula C17H15ClN2O3 B2724154 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea CAS No. 2034491-98-8](/img/structure/B2724154.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea compounds are widely used in various fields, including medicine, agriculture, and chemical industries . They are characterized by the presence of a carbonyl group attached to two amine groups. The specific compound you mentioned seems to be a complex urea derivative with a bifuran and a chlorobenzyl group.
Synthesis Analysis
The synthesis of complex urea compounds often involves the reaction of an isocyanate with an amine . In the case of your compound, it would likely involve the reaction of an appropriate isocyanate with a bifuran-5-ylmethylamine and a 4-chlorobenzylamine.Molecular Structure Analysis
The molecular structure of urea derivatives can be analyzed using various spectroscopic techniques . The presence of the bifuran and chlorobenzyl groups would likely introduce additional peaks in the NMR and IR spectra.Chemical Reactions Analysis
Urea and its derivatives can undergo a variety of chemical reactions . These include reactions with acids and bases, thermal decomposition, and reactions with various electrophiles and nucleophiles.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . These properties include melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents.Applications De Recherche Scientifique
Synthesis and Bioactivity
- Synthesis and Pathogen Susceptibility : 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea was synthesized and found to be effective against various pathogens, except Bacillus subtilis. This compound, due to its broad spectrum of activity, is suggested for potential medicinal applications and novel drug development (Donlawson et al., 2020).
Interaction with Biological Systems
- Anion Interaction : A study on 1,3-bis(4-nitrophenyl)urea showed its interaction with various oxoanions, forming stable complexes. This compound forms a strong hydrogen-bonding interaction with fluoride ions, inducing urea deprotonation (Boiocchi et al., 2004).
- Antitumor Activity : N-aryl-N'-pyrimidin-4-yl ureas have been optimized to inhibit fibroblast growth factor receptor tyrosine kinases, showing significant antitumor activity in bladder cancer models. This indicates their potential use as anticancer agents (Guagnano et al., 2011).
Chemical Properties and Applications
- Unfolding of Heterocyclic Ureas : Heterocyclic ureas demonstrate unfolding at high concentrations to form multiply hydrogen-bonded complexes. These findings are significant for understanding the self-assembly and transition processes in peptides (Corbin et al., 2001).
- Antiproliferative Effects in Cancer : Diaryl ureas, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, were found to have significant antiproliferative effects on various cancer cell lines. They show potential as BRAF inhibitors in cancer research (Feng et al., 2020).
Insecticide and Pesticide Research
- Inhibition of Chitin Synthesis : Certain 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides inhibit chitin synthesis in the cuticle of larvae, demonstrating a unique insecticidal effect (Deul et al., 1978).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-16(23-14)15-2-1-9-22-15/h1-9H,10-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPNAYFRYNMKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[(2S,3R)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/no-structure.png)
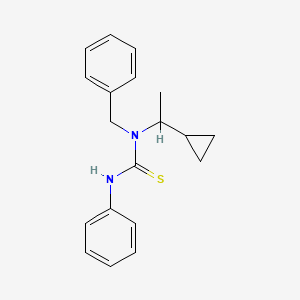
![Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B2724076.png)
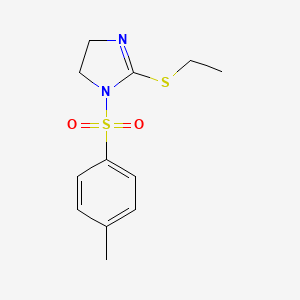
![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2724080.png)
![N-(2-furylmethyl)-4-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)benzamide](/img/structure/B2724081.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide](/img/structure/B2724082.png)
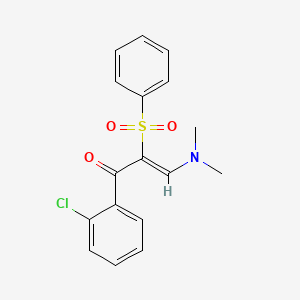
![N-(4-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2724086.png)
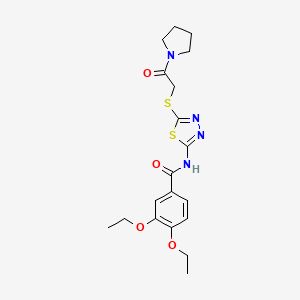
![3-(Thiophen-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2724090.png)
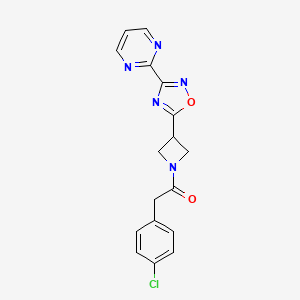
![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)

